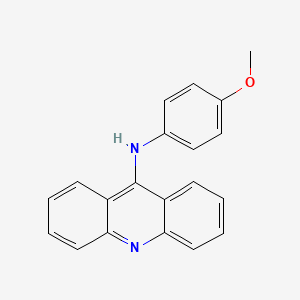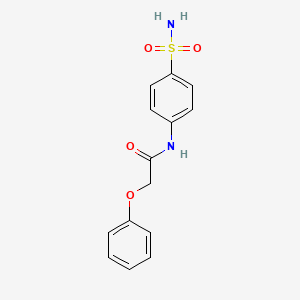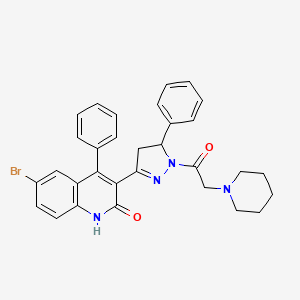![molecular formula C13H17N3O3S2 B11707094 N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)
N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE is a complex organic compound characterized by its unique molecular structure. This compound features a thiolane ring, a benzamide group, and a carbamothioyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring. This can be achieved through the oxidation of a thiolane precursor using reagents such as hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
Scientific Research Applications
N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through covalent binding or reversible interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
Uniqueness
N-({[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOTHIOYL]AMINO}METHYL)BENZAMIDE stands out due to its unique combination of a thiolane ring, a carbamothioyl group, and a benzamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H17N3O3S2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[[(1,1-dioxothiolan-3-yl)carbamothioylamino]methyl]benzamide |
InChI |
InChI=1S/C13H17N3O3S2/c17-12(10-4-2-1-3-5-10)14-9-15-13(20)16-11-6-7-21(18,19)8-11/h1-5,11H,6-9H2,(H,14,17)(H2,15,16,20) |
InChI Key |
UWADPTLHXMCIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B11707013.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11707017.png)
![3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B11707018.png)


![N,N'-ethane-1,2-diylbis[4-chloro-N-(2-methylphenyl)-3-nitrobenzamide]](/img/structure/B11707038.png)
![7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B11707051.png)


![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)
![Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11707084.png)

![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)
![(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11707104.png)
